Aplysinamisine III
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Overview
Description
Aplysinamisine III is a natural compound that is found in marine sponges. This compound has been the subject of extensive research due to its potential as a therapeutic agent. In
Scientific Research Applications
Structural and Bioactive Properties
- Aplysinamisine III, derived from the sponge Aplysina cauliformis, was identified and structurally elucidated using spectroscopic methods. It exhibited modest cytotoxicity and marginal antimicrobial activity (Rodríguez & Piña, 1993).
Temporal Variations in Compound Abundance
- In a study on the sponge Aplysina aerophoba, temporal changes in the production of brominated alkaloids, including aplysinamisine III, were observed. The study highlighted significant variations in compound abundance in different layers of the sponge across seasons, correlating with water temperature (Sacristán-Soriano, Banaigs, & Becerro, 2012).
Wound Activation of Protoxins
- The sponge Aplysina aerophoba, which accumulates brominated alkaloids including aplysinamisine III, undergoes enzymatic conversions upon mechanical damage. These conversions result in increased fish deterrent activity, suggesting a defensive role of these compounds in the sponge's ecology (Ebel et al., 1997).
properties
CAS RN |
150417-69-9 |
---|---|
Product Name |
Aplysinamisine III |
Molecular Formula |
C23H25Br4N3O7 |
Molecular Weight |
775.1 g/mol |
IUPAC Name |
N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C23H25Br4N3O7/c1-11(31)29-10-17(32)12-6-13(24)19(14(25)7-12)36-5-3-4-28-22(34)16-9-23(37-30-16)8-15(26)20(35-2)18(27)21(23)33/h6-8,17,21,32-33H,3-5,9-10H2,1-2H3,(H,28,34)(H,29,31) |
InChI Key |
WGLJDQYUOYCSPY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O |
Canonical SMILES |
CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O |
synonyms |
aplysinamisine III aplysinamisine-III |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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